![molecular formula C9H14O3 B15173295 Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate CAS No. 917955-75-0](/img/structure/B15173295.png)
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid and strained structure, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate typically involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. One common method includes the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid . The acids can then be converted into the corresponding methyl ketones, which undergo a Baeyer-Villiger oxidation to form the desired acetate esters.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate depends on its specific application. In medicinal chemistry, its bicyclic structure can interact with biological targets, influencing their activity. The rigid and strained nature of the bicyclic framework can enhance binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure, used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: The precursor to bicyclo[2.1.0]pentane derivatives, with different chemical properties and reactivity.
Uniqueness: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in drug development highlight its importance in scientific research.
Propriétés
Numéro CAS |
917955-75-0 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl 2-(1-hydroxy-2-bicyclo[2.1.0]pentanyl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)4-6-3-7-5-9(6,7)11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
FLBCGMRSZBFMAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC2C1(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
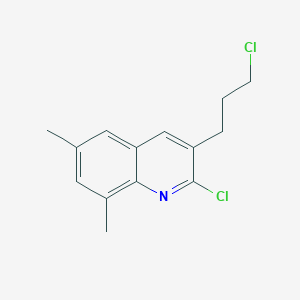
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
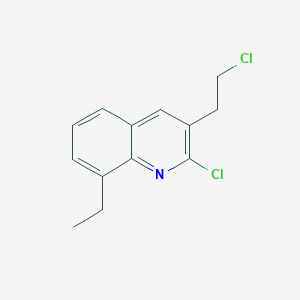
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
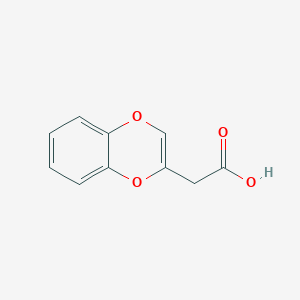
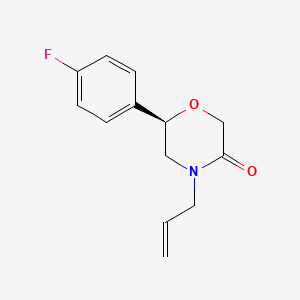

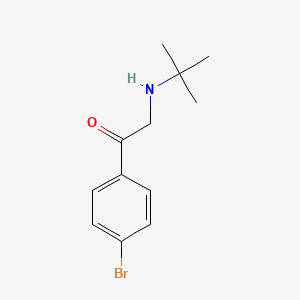
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
